molecular formula C15H22N4O2S B12263341 4-{1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine

4-{1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine

Cat. No.: B12263341
M. Wt: 322.4 g/mol
InChI Key: YUUFJXAFIJCNPN-UHFFFAOYSA-N
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Description

4-{1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methylsulfanyl group, a piperidine ring, and a morpholine moiety. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a methylthiol reagent.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling with Morpholine: The final step involves coupling the piperidine derivative with morpholine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-{1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to alterations in cellular function. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H22N4O2S/c1-22-15-16-5-4-13(17-15)19-6-2-3-12(11-19)14(20)18-7-9-21-10-8-18/h4-5,12H,2-3,6-11H2,1H3

InChI Key

YUUFJXAFIJCNPN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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